molecular formula C18H18FN3O2S B11113645 N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide

Cat. No.: B11113645
M. Wt: 359.4 g/mol
InChI Key: BXXMXQXQVSQAAR-UHFFFAOYSA-N
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Description

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a pyrazole ring, and a benzenesulfonamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide typically involves multi-step reactions starting from simple precursors. The process often includes the formation of the pyrazole ring, followed by the introduction of the fluorobenzyl group and the benzenesulfonamide moiety. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonyl chlorides. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can improve the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzenesulfonamide compounds, such as:

  • N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide
  • Fluconazole analogues containing 1,2,3-triazole fragments
  • Phthalimide-benzamide-1,2,3-triazole hybrids

Uniqueness

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl group enhances its lipophilicity, while the pyrazole ring and benzenesulfonamide moiety contribute to its potential biological activities. This combination makes it a valuable compound for various research applications .

Properties

Molecular Formula

C18H18FN3O2S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C18H18FN3O2S/c1-13-7-8-14(2)18(9-13)25(23,24)21-16-10-20-22(12-16)11-15-5-3-4-6-17(15)19/h3-10,12,21H,11H2,1-2H3

InChI Key

BXXMXQXQVSQAAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3F

Origin of Product

United States

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